molecular formula C17H17FN4O2 B2553510 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 2034396-64-8

1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2553510
CAS No.: 2034396-64-8
M. Wt: 328.347
InChI Key: CCNMEAVSHPGBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is a heteroaromatic bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a pyrimidinyl ethyl group. Its chemical properties make it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and pyrimidinyl ethyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Pyrimidinyl Ethyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyrimidinyl ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Scaling Up Reaction Conditions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide
  • 1-(4-methylphenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(2-pyrimidin-5-ylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c18-14-1-3-15(4-2-14)22-10-13(7-16(22)23)17(24)21-6-5-12-8-19-11-20-9-12/h1-4,8-9,11,13H,5-7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNMEAVSHPGBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.